3-formyl-4-methoxy-N-methylbenzamide
Description
3-Formyl-4-methoxy-N-methylbenzamide is a benzamide derivative characterized by a formyl group at the 3-position, a methoxy group at the 4-position, and an N-methyl substituent on the amide group. Benzamide derivatives are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and ability to act as intermediates or directing groups in catalytic reactions .
Properties
CAS No. |
1289017-23-7 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-4-methoxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Formylation: The formyl group is introduced at the 3-position using a formylation reaction, often employing reagents such as formic acid or formyl chloride.
Amidation: The resulting intermediate is then subjected to amidation with N-methylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-formyl-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 3-carboxy-4-methoxy-N-methylbenzamide
Reduction: 3-hydroxymethyl-4-methoxy-N-methylbenzamide
Substitution: Products depend on the nucleophile used, e.g., 3-formyl-4-hydroxy-N-methylbenzamide if methoxy is replaced by a hydroxyl group.
Scientific Research Applications
3-formyl-4-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-formyl-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and N-methyl groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Electronic Properties
4-Methoxy-N-Methylbenzamide (CAS not specified)
- Structure : Lacks the 3-formyl group but shares the 4-methoxy and N-methyl substituents.
- Crystal Packing : The dihedral angle between the amide group and benzene ring is 10.6°, with intermolecular N–H⋯O and C–H⋯O hydrogen bonds forming a 3D network .
- Reactivity : The absence of the 3-formyl group limits its use in condensation reactions (e.g., Schiff base formation), which are critical in synthesizing hydrazide derivatives .
3-Hydroxy-4-Methoxy-N,N-Dimethylbenzamide (3j)
- Structure : Features a hydroxyl group at the 3-position and a dimethylamide group.
- Electronic Effects : The hydroxyl group introduces hydrogen-bonding capability and electron-donating effects, contrasting with the electron-withdrawing formyl group in the target compound .
4-Methoxy-N-(3-Oxo-1,2,4-Thiadiazol-5-yl)Benzamide (CAS 2442597-65-9)
- Applications : Likely used in medicinal chemistry due to thiadiazole’s prevalence in bioactive molecules .
4-Methoxy-N-(3-Methylphenyl)Benzamide (CAS 60561-71-9)
Data Table: Key Properties of Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
